molecular formula C13H12N4O3 B5973573 2,4-dihydroxybenzaldehyde 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylidenehydrazone

2,4-dihydroxybenzaldehyde 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylidenehydrazone

Cat. No. B5973573
M. Wt: 272.26 g/mol
InChI Key: RDLCQUSJGKFXIH-IXQOFYBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dihydroxybenzaldehyde 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylidenehydrazone, also known as BODIPY, is a fluorescent dye that has been widely used in scientific research. BODIPY is a versatile compound that has many applications in various fields, including biochemistry, biology, and materials science.

Scientific Research Applications

2,4-dihydroxybenzaldehyde 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylidenehydrazone has been widely used as a fluorescent probe in various scientific research applications. It has been used to study the localization and dynamics of proteins and lipids in cells, as well as the intracellular trafficking of organelles. 2,4-dihydroxybenzaldehyde 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylidenehydrazone has also been used to study the structure and function of enzymes, as well as the interactions between proteins and nucleic acids. In addition, 2,4-dihydroxybenzaldehyde 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylidenehydrazone has been used in materials science to develop new sensors and imaging agents.

Mechanism of Action

2,4-dihydroxybenzaldehyde 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylidenehydrazone works by absorbing light at a certain wavelength and then emitting light at a longer wavelength. This process is called fluorescence. The fluorescence of 2,4-dihydroxybenzaldehyde 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylidenehydrazone can be used to detect the presence of specific molecules or to visualize cellular structures. The mechanism of action of 2,4-dihydroxybenzaldehyde 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylidenehydrazone is based on the electronic properties of the compound, which allow it to absorb and emit light efficiently.
Biochemical and Physiological Effects:
2,4-dihydroxybenzaldehyde 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylidenehydrazone is a non-toxic compound that does not have any known biochemical or physiological effects. It is highly stable and can be used in a wide range of experimental conditions. However, it is important to note that the fluorescence of 2,4-dihydroxybenzaldehyde 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylidenehydrazone can be affected by environmental factors, such as pH and temperature.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,4-dihydroxybenzaldehyde 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylidenehydrazone is its high fluorescence quantum yield, which makes it a very sensitive probe for detecting low concentrations of molecules. 2,4-dihydroxybenzaldehyde 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylidenehydrazone is also highly photostable, which means that it can be used for long-term imaging experiments. However, one limitation of 2,4-dihydroxybenzaldehyde 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylidenehydrazone is that it is sensitive to environmental factors, such as pH and temperature, which can affect its fluorescence properties.

Future Directions

There are many future directions for 2,4-dihydroxybenzaldehyde 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylidenehydrazone research. One area of interest is the development of new 2,4-dihydroxybenzaldehyde 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylidenehydrazone derivatives that have improved fluorescence properties, such as higher quantum yields and longer emission wavelengths. Another area of interest is the use of 2,4-dihydroxybenzaldehyde 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylidenehydrazone in new applications, such as in vivo imaging and drug delivery. Finally, there is also a need for more research into the environmental factors that affect the fluorescence properties of 2,4-dihydroxybenzaldehyde 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylidenehydrazone, in order to optimize its use in experimental conditions.

Synthesis Methods

2,4-dihydroxybenzaldehyde 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylidenehydrazone can be synthesized by the condensation reaction between 2,4-dihydroxybenzaldehyde and 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylidenehydrazine. The reaction is usually carried out in the presence of a catalyst, such as acetic acid or sulfuric acid. The resulting product is a yellow-green powder that is highly fluorescent.

properties

IUPAC Name

4-[(E)-[(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazinylidene]methyl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c18-9-5-4-8(12(19)6-9)7-14-15-10-2-1-3-11-13(10)17-20-16-11/h4-7,18-19H,1-3H2/b14-7+,15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLCQUSJGKFXIH-IXQOFYBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NON=C2C(=NN=CC3=C(C=C(C=C3)O)O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=NON=C2/C(=N/N=C/C3=C(C=C(C=C3)O)O)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{(E)-[(2E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylidenehydrazinylidene]methyl}benzene-1,3-diol

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